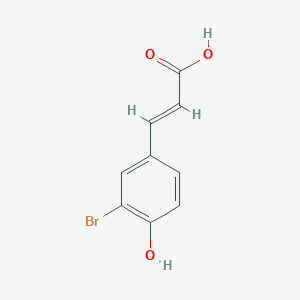
3-Bromo-4-hydroxycinnamic acid
Vue d'ensemble
Description
3-Bromo-4-hydroxycinnamic acid is a chemical compound with the molecular formula C9H7BrO3 . It belongs to the class of hydroxycinnamic acids, which are a type of phenolic compounds originated from the Mavolanate-Shikimate biosynthesis pathways in plants .
Synthesis Analysis
Hydroxycinnamic acids, including this compound, are derived from cinnamic acid via hydroxylation or methylation . In a study, four types of hydroxycinnamates were synthesized from glucose in Escherichia coli by introducing different combinations of four genes: tyrosine ammonia lyase, phenylalanine ammonia lyase, S.espanaensis monooxygenase, and Oryza sativa O-methyltransferase .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C9H7BrO3 . This structure includes a bromine atom (Br), which differentiates it from other hydroxycinnamic acids.Applications De Recherche Scientifique
3-Bromo-4-hydroxycinnamic acid has been used in a variety of scientific research applications. It has been used as a model compound to study the mechanism of action of various enzymes, such as cytochrome P450 enzymes and cyclooxygenases. It has also been used to study the structure and function of proteins, such as the human epidermal growth factor receptor 2 (HER2). In addition, this compound has been used to study the effects of oxidative stress on cells, and to investigate the effects of dietary antioxidants on cancer cell growth.
Mécanisme D'action
Target of Action
3-Bromo-4-hydroxycinnamic acid, a derivative of hydroxycinnamic acid, is likely to interact with similar targets as its parent compound. Hydroxycinnamic acids are known to interact with enzymes such as Histidine ammonia-lyase and Macrophage migration inhibitory factor . These enzymes play crucial roles in various biological processes, including metabolic pathways and immune responses.
Mode of Action
These compounds typically bind to their target enzymes and modulate their activity, leading to changes in the biochemical pathways they are involved in .
Biochemical Pathways
Hydroxycinnamic acids, including this compound, are involved in several biochemical pathways. They are key intermediates in the phenylpropanoid pathway, which leads to the biosynthesis of a wide range of secondary metabolites . These metabolites play various roles in plant defense, pigmentation, and structural integrity .
Pharmacokinetics
Hydroxycinnamic acids generally have low bioavailability due to their poor absorption and rapid metabolism . They are also subject to extensive first-pass metabolism, further reducing their bioavailability .
Result of Action
Hydroxycinnamic acids are known to have antioxidant properties . They can minimize oxidative damage, maintain cellular homeostasis, and protect vital cellular components from harm .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other compounds can affect its stability and activity. For instance, hydroxycinnamic acids are known to increase under stressful conditions in plants, regulating physiological processes to withstand environmental stresses .
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-Bromo-4-hydroxycinnamic acid in laboratory experiments include its low cost, availability, and stability. Additionally, this compound is relatively non-toxic and has been shown to be effective in a variety of biological systems. The main limitation of using this compound in laboratory experiments is that its mechanism of action is not yet fully understood.
Orientations Futures
Future research on 3-Bromo-4-hydroxycinnamic acid should focus on further elucidating its mechanism of action, as well as exploring its potential therapeutic applications. Additionally, further research should focus on elucidating the biochemical and physiological effects of this compound, as well as exploring its potential as an antioxidant and anti-inflammatory agent. Finally, future research should focus on exploring the potential applications of this compound in food preservation, as well as its potential applications in other industries such as cosmetics and pharmaceuticals.
Safety and Hazards
While specific safety data for 3-Bromo-4-hydroxycinnamic acid is not available, general safety measures for handling similar chemical compounds include avoiding contact with skin and eyes, not breathing dust, and not ingesting the compound . In case of accidental ingestion or contact, immediate medical assistance should be sought .
Analyse Biochimique
Biochemical Properties
It is known that hydroxycinnamic acid derivatives, which include 3-Bromo-4-hydroxycinnamic acid, possess potent antioxidant and anti-inflammatory properties
Cellular Effects
Hydroxycinnamic acid derivatives have been shown to inhibit macrophage infiltration and nuclear factor κB (NF-κB) activation in adipose tissues of obese animals . They also reduce the expression of proinflammatory adipokines and increase the secretion of an anti-inflammatory agent, adiponectin, from adipocytes .
Molecular Mechanism
It is known that hydroxycinnamic acid derivatives can inhibit certain enzymes and activate others . They can also bind to various biomolecules and cause changes in gene expression .
Dosage Effects in Animal Models
It is known that hydroxycinnamic acid derivatives can have beneficial effects on lipid metabolism and obesity .
Metabolic Pathways
This compound is likely involved in metabolic pathways related to hydroxycinnamic acid derivatives. These compounds are known to interact with various enzymes and cofactors
Transport and Distribution
It is known that 3-bromopyruvate, a compound with a similar structure, can be transported into human erythrocytes in a pH-dependent manner . The transport is inhibited by pyruvate and significantly inhibited by 1-cyano-4-hydroxycinnamic acid .
Propriétés
IUPAC Name |
(E)-3-(3-bromo-4-hydroxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO3/c10-7-5-6(1-3-8(7)11)2-4-9(12)13/h1-5,11H,(H,12,13)/b4-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOZXBZABAJSGDX-DUXPYHPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)O)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C(=O)O)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301231748 | |
| Record name | (2E)-3-(3-Bromo-4-hydroxyphenyl)-2-propenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301231748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
67808-77-9 | |
| Record name | (2E)-3-(3-Bromo-4-hydroxyphenyl)-2-propenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67808-77-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2E)-3-(3-Bromo-4-hydroxyphenyl)-2-propenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301231748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Dichloro-bis[1-(trimethylsilyl)-2,4-cyclopentadien-1-yl]zirconium](/img/structure/B3433871.png)
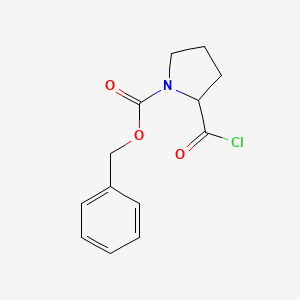

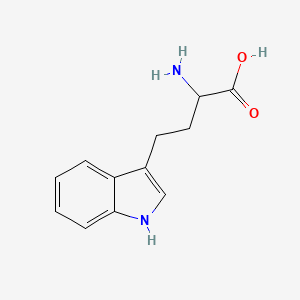
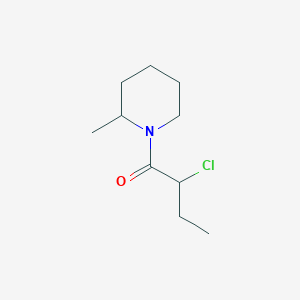
![Ethyl 4-[(1,3-benzodioxol-5-ylmethyl)amino]benzoate](/img/structure/B3433901.png)
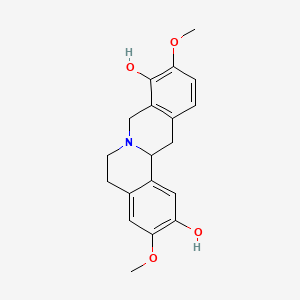
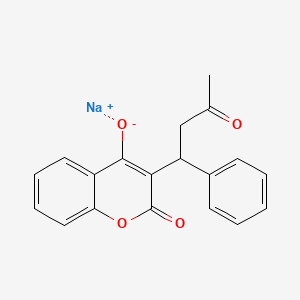
![(7-Acetyloxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl) acetate](/img/structure/B3433939.png)
![1-(4-Chlorophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B3433943.png)
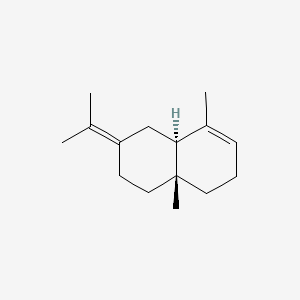
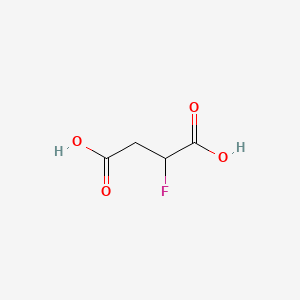
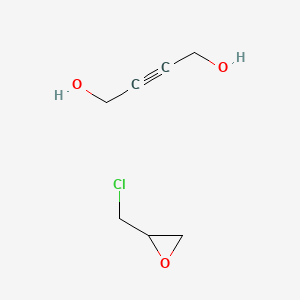
![(7-Benzoyloxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl) benzoate](/img/structure/B3433965.png)